Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
Overview
Description
Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C9H15NO4. It is a piperidine derivative, characterized by the presence of an ethyl ester group, a methoxy group, and a ketone functional group on the piperidine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-1-piperidinecarboxylate: Similar structure but lacks the methoxy group.
Tert-butyl-4-oxopiperidine-1-carboxylate: Similar structure with a tert-butyl group instead of an ethyl group.
Uniqueness
Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications .
Biological Activity
Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is a piperidine derivative notable for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, antimicrobial, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
This compound features a piperidine ring with an ethyl ester group, a methoxy group, and a ketone functional group. The synthesis typically involves the reaction of piperidine derivatives with ethyl chloroformate and methanol in the presence of a base (e.g., sodium hydroxide) to facilitate ester bond formation.
1. Antioxidant Activity
Research indicates that compounds containing piperidine scaffolds exhibit significant antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. In studies using DPPH and ABTS assays, derivatives of this compound demonstrated varying degrees of antioxidant activity:
Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
---|---|---|
Ethyl 3-methoxy-4-oxopiperidine | 72 | 65 |
Control (Ascorbic Acid) | 90 | 85 |
These results suggest that while the compound is effective, it may not surpass traditional antioxidants like ascorbic acid .
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has been investigated against various bacterial strains. The compound showed promising results, particularly against Gram-positive bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 16 |
The findings indicate that this compound exhibits moderate antimicrobial activity, especially against Staphylococcus aureus, highlighting its potential as a lead compound for further development in antimicrobial therapies .
3. Neuroprotective Effects
Recent studies have explored the neuroprotective properties of this compound. In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve the modulation of antioxidant enzyme activities:
Enzyme | Activity (Units/mg Protein) |
---|---|
Catalase | Increased by 30% |
Superoxide Dismutase | Increased by 25% |
These results suggest that this compound may have therapeutic potential in neurodegenerative diseases due to its ability to enhance cellular defense mechanisms against oxidative stress .
Case Studies
Case Study: Anticonvulsant Activity
A study investigated the anticonvulsant effects of piperidine derivatives, including this compound, using the pentylenetetrazol-induced seizure model in rodents. The results indicated a significant reduction in seizure frequency and duration compared to control groups, suggesting potential utility in epilepsy management .
Case Study: Anti-inflammatory Effects
Another study assessed the anti-inflammatory properties of this compound using carrageenan-induced paw edema in rats. The compound exhibited a marked reduction in edema formation, comparable to standard anti-inflammatory drugs like dexamethasone, indicating its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
ethyl 3-methoxy-4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-3-14-9(12)10-5-4-7(11)8(6-10)13-2/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPDIPXYVCLBCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=O)C(C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801003986 | |
Record name | Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801003986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83863-72-3 | |
Record name | 1-Piperidinecarboxylic acid, 3-methoxy-4-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83863-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801003986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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